2-Chlorobenzoyl chloride
Overview
Description
2-Chlorobenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O. It is a colorless to slightly yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often employed as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Chlorobenzoyl chloride primarily targets aromatic amines and ammonium thiocyanate . These targets play a crucial role in the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas .
Mode of Action
The compound interacts with its targets through a process known as solid-liquid phase-transfer catalysis . This interaction involves the use of polyethylene glycol-400 as a catalyst . The result of this interaction is the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas . Additionally, this compound causes the acylation of polystyrene during the preparation and regeneration of the polystyrene-based resin .
Biochemical Pathways
The formation of n-aryl-n′ (2-chlorobenzoyl) thioureas suggests that it may influence pathways involving these compounds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research would be needed to fully outline its pharmacokinetic properties.
Result of Action
The primary molecular result of this compound’s action is the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas . This suggests that the compound may have applications in the synthesis of these thioureas. On a cellular level, more research would be needed to fully understand the effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound can cause burns of eyes, skin, and mucous membranes, and that contact with water liberates toxic gas . Therefore, it’s crucial to handle this compound with care, using appropriate protective measures and ensuring a well-ventilated environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl chloride can be synthesized through the chlorination of 2-chlorobenzaldehyde in the presence of phosphorus pentachloride. The reaction is typically carried out at temperatures ranging from 50°C to 200°C, with optimal yields achieved at 140°C to 170°C. The reaction time can vary from 5 to 8 hours, depending on the temperature and the presence of a solvent .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine. This method is advantageous due to its high yield, low reaction cost, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with aromatic amines and ammonium thiocyanate to form N-aryl-N’-(2-chlorobenzoyl) thioureas.
Acylation Reactions: It causes the acylation of polystyrene during the preparation and regeneration of polystyrene-based resins.
Common Reagents and Conditions:
Aromatic Amines and Ammonium Thiocyanate: Used in the presence of polyethylene glycol-400 as a catalyst under solid-liquid phase-transfer catalysis conditions.
Thionyl Chloride and Pyridine: Used for the industrial production of this compound from 2-chlorobenzoic acid.
Major Products Formed:
N-aryl-N’-(2-chlorobenzoyl) thioureas: Formed from the reaction with aromatic amines and ammonium thiocyanate.
Acylated Polystyrene: Formed during the acylation of polystyrene.
Scientific Research Applications
2-Chlorobenzoyl chloride is widely used in scientific research and industrial applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, including clotrimazole, and in the preparation of p-chlorobenzoic acid
Agrochemicals: It is employed in the production of trichloro-acaricide, a pesticide used in agriculture.
Material Science: It is used in the acylation of polystyrene for the preparation and regeneration of polystyrene-based resins.
Comparison with Similar Compounds
- 4-Chlorobenzoyl Chloride
- 2-Fluorobenzoyl Chloride
- 4-Bromobenzoyl Chloride
- 2-Bromobenzoyl Chloride
Comparison: 2-Chlorobenzoyl chloride is unique due to its specific reactivity and applications. Compared to 4-chlorobenzoyl chloride, it has different reactivity patterns due to the position of the chlorine atom. Similarly, the presence of different halogens in compounds like 2-fluorobenzoyl chloride and 4-bromobenzoyl chloride results in variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIKNECPXCLUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060572 | |
Record name | Benzoyl chloride, 2-chloro- | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | 2-Chlorobenzoyl chloride | |
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CAS No. |
609-65-4, 1321-03-5 | |
Record name | 2-Chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-65-4 | |
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Record name | 2-Chlorobenzoyl chloride | |
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Record name | Benzoyl chloride, chloro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321035 | |
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Record name | 2-Chlorobenzoyl chloride | |
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Record name | Benzoyl chloride, 2-chloro- | |
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Record name | Benzoyl chloride, 2-chloro- | |
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Record name | 2-chlorobenzoyl chloride | |
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Record name | 2-CHLOROBENZOYL CHLORIDE | |
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Retrosynthesis Analysis
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